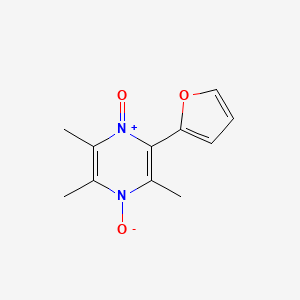![molecular formula C19H22N2O2 B5215544 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is a chemical compound that has been studied extensively due to its potential use in scientific research. This compound is also known as OPC-4392, and it has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It has also been shown to have affinity for alpha-2 adrenergic receptors. The binding of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol to these receptors results in the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine.
実験室実験の利点と制限
One advantage of using 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in lab experiments is its ability to modulate various neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects due to its affinity for multiple receptors. This can make it difficult to determine the specific effects of the compound on a particular receptor or neurotransmitter.
将来の方向性
There are several future directions for the study of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and depression. Additionally, the use of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in the study of drug addiction could provide insights into the neurobiological mechanisms underlying addiction and potential treatments. Finally, the development of more selective compounds based on the structure of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol could lead to the development of more effective pharmacological tools for studying neurotransmitter systems.
合成法
The synthesis of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol involves the reaction of 2-hydroxyacetophenone and 3-(1-piperazinyl)propiophenone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported in various research papers, and it is a reliable and efficient way to synthesize 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol.
科学的研究の応用
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in various scientific research studies due to its potential as a pharmacological tool. This compound has been shown to have affinity for various receptors such as dopamine, serotonin, and adrenergic receptors. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Due to these properties, 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in studies related to anxiety, depression, and drug addiction.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(23)21-12-10-20-11-13-21/h1-9,17,20,22H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRZRQJMKQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5215473.png)
![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)